5-Chloro-1,3-diphenyl-1H-pyrazole
Description
Overview of Pyrazole (B372694) Heterocycles in Organic Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the aromatic ring. britannica.comorientjchem.org This structural arrangement imparts unique chemical properties, making them valuable building blocks in organic synthesis. nih.gov The pyrazole nucleus is a versatile pharmacophore, meaning it is a key structural feature in many biologically active molecules. slideshare.netglobalresearchonline.net
The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with the most common method involving the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. britannica.comresearchgate.net This straightforward approach allows for the creation of a wide variety of substituted pyrazoles, enabling chemists to fine-tune the properties of the resulting molecules for various applications. nih.gov
Significance of Chlorinated Diphenyl Pyrazole Scaffolds in Contemporary Research
The introduction of specific substituents onto the pyrazole ring can dramatically influence its chemical and biological properties. The presence of a chlorine atom and two phenyl groups, as seen in 5-Chloro-1,3-diphenyl-1H-pyrazole, creates a scaffold of significant interest in modern research.
The chlorine atom, a halogen, can alter the electronic properties of the pyrazole ring and provide a reactive site for further chemical modifications. researchgate.netyu.edu.jo The diphenyl substitution, on the other hand, increases the molecule's lipophilicity and can lead to specific steric and electronic interactions with biological targets.
Research has shown that chlorinated pyrazole derivatives exhibit a range of biological activities, and the combination with phenyl groups can enhance this potential. nih.govrsc.org These scaffolds are being investigated for their potential applications in various fields, including the development of new therapeutic agents and functional materials. researchgate.netacs.org The specific arrangement of the chloro and diphenyl groups on the pyrazole core provides a unique three-dimensional structure that is a key focus of ongoing scientific inquiry.
Historical Context of this compound Discovery and Early Investigations
The synthesis of pyrazole compounds dates back to the late 19th century, with Ludwig Knorr's work being a notable early contribution. orientjchem.org While the specific discovery of this compound is not prominently documented in easily accessible historical records, its synthesis is rooted in established chemical principles.
Early investigations into similar chlorinated pyrazole structures likely paved the way for the synthesis and characterization of this compound. The Vilsmeier-Haack reaction, a versatile method for formylating electron-rich aromatic rings, has been a key reaction in the synthesis of related pyrazole-4-carbaldehydes, which can serve as precursors to compounds like this compound. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-diphenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQGCSZBLWDJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 1,3 Diphenyl 1h Pyrazole and Key Precursors
Strategic Approaches to the Pyrazole (B372694) Core Synthesis
The formation of the pyrazole ring is the cornerstone of this synthesis. Two primary strategies are widely employed: cyclocondensation reactions and 1,3-dipolar cycloadditions.
The most classic and widely utilized method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govmdpi.combeilstein-journals.org This approach is highly versatile, allowing for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl component. nih.govmdpi.com The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. nih.gov
A significant challenge in this method can be the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to a mixture of regioisomers. mdpi.comnih.gov To address this, various strategies have been developed, such as using β-ketoesters or α,β-unsaturated ketones as precursors to the 1,3-dicarbonyl moiety. nih.govnih.gov The reaction conditions for these cyclocondensations can vary, often being performed in solvents like ethanol (B145695) or acetic acid, and sometimes with the aid of a catalyst. nih.govrsc.org
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Solvent | Product Type | Reference(s) |
| 1,3-Diketones | Phenylhydrazine (B124118) | Ethylene (B1197577) Glycol | 1,3,5-Substituted Pyrazoles | mdpi.com |
| Ethyl Acetoacetate | Phenylhydrazine | Ethanol | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | mdpi.com |
| 1,3-Dicarbonyl Compounds | Hydrazine Derivatives | N,N-Dimethylacetamide | Substituted Pyrazoles | nih.gov |
An alternative and powerful strategy for pyrazole synthesis is the [3+2] or 1,3-dipolar cycloaddition reaction. nih.govacs.org This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkyne equivalent (the dipolarophile). acs.orgnih.gov A significant advantage of this approach is the high degree of regioselectivity that can often be achieved, particularly with terminal alkynes. acs.org
The generation of the often unstable and potentially hazardous diazo compounds can be a drawback. However, modern methods have been developed to generate these intermediates in situ from more stable precursors like N-tosylhydrazones, enhancing the safety and practicality of this route. acs.orgacs.orgorganic-chemistry.org The cycloaddition of nitrile imines, generated from hydrazonoyl halides, with alkenes or alkynes is another variation of this pathway that leads to pyrazoles and pyrazolines. nih.gov
Table 2: Overview of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole Source | Dipolarophile | Key Features | Reference(s) |
| Diazo compounds (from aldehydes) | Terminal Alkynes | Regioselective, one-pot procedure | acs.org |
| N-Tosylhydrazones | Unactivated Bromovinyl Acetals | Alkyne surrogates used, good yields | organic-chemistry.org |
| Nitrile Imines | α-Bromocinnamaldehyde | Regioselective, uses alkyne surrogate | nih.gov |
Specific Synthesis of 5-Chloro-1,3-diphenyl-1H-pyrazole
The targeted synthesis of this compound typically follows a linear sequence starting from readily available precursors and culminating in the chlorination of a pyrazole intermediate.
The initial and crucial step is the synthesis of acetophenone (B1666503) phenylhydrazone. This is a classic condensation reaction between acetophenone and phenylhydrazine. rsc.orgorgsyn.orgvaia.com The reaction is generally straightforward and high-yielding. It is typically carried out by reacting the two components in a suitable solvent, often with a catalytic amount of acid to facilitate the reaction. rsc.orgslideshare.netjocpr.com
For instance, one procedure involves adding a solution of phenylhydrazine in aqueous acetic acid to a solution of acetophenone in glacial acetic acid, leading to the precipitation of the hydrazone product upon cooling. rsc.org Another common method involves heating the reactants in ethanol. orgsyn.orgslideshare.net
Table 3: Synthesis of Acetophenone Phenylhydrazone
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Yield | Reference(s) |
| Acetophenone | Phenylhydrazine | Glacial Acetic Acid / Water | Not specified | rsc.org |
| Acetophenone | Phenylhydrazine | Ethanol | 87-91% | orgsyn.org |
| Acetophenone | Phenylhydrazine | Ethanol / Acetic Acid | Not specified | jocpr.com |
Following the formation of the hydrazone, the Vilsmeier-Haack reaction is a key transformation used to both cyclize the hydrazone into a pyrazole ring and simultaneously introduce a formyl group at the 4-position. jocpr.comekb.egijpcbs.comresearchgate.net The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org
When acetophenone phenylhydrazone is subjected to Vilsmeier-Haack conditions, it undergoes cyclization to form the 1,3-diphenyl-1H-pyrazole ring system. jocpr.comekb.eg The reaction then proceeds with an electrophilic substitution on the newly formed pyrazole ring to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. jocpr.comekb.egsemanticscholar.org This intermediate is a crucial precursor for the final chlorination step. The reaction is typically performed by heating the hydrazone with the Vilsmeier reagent. jocpr.comsemanticscholar.org
The final step in the synthesis is the introduction of a chlorine atom at the 5-position of the pyrazole ring. A common and effective method to achieve this is through the chlorination of the corresponding 1,3-diphenyl-1H-pyrazol-5(4H)-one. This pyrazolone (B3327878) can be synthesized via the cyclocondensation of ethyl benzoylacetate with phenylhydrazine. nih.gov
The pyrazolone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF), to yield the desired this compound. prepchem.comprepchem.com This reaction proceeds by converting the hydroxyl group of the pyrazolone tautomer into a better leaving group, which is then displaced by a chloride ion.
An alternative pathway involves the direct chlorination of a pre-formed pyrazole. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using the Vilsmeier-Haack reaction with POCl₃ and DMF, where the reagent serves to both formylate and chlorinate the pyrazole ring. mdpi.com Similarly, N-substituted pyrazol-5-amines can be chlorinated at the 4-position using N-chlorosuccinimide (NCS). beilstein-archives.org While this illustrates a chlorination strategy on the pyrazole ring, the synthesis of the title compound typically proceeds through the pyrazolone intermediate. Research has also shown the synthesis of this compound-4-carbaldehyde from 1,3-diphenyl-1H-pyrazol-5(4H)-one using the Vilsmeier-Haack reaction. yu.edu.joresearchgate.net
Alternative and Emerging Synthetic Routes
The quest for greener and more efficient synthetic methodologies has led to the exploration of novel catalytic systems and reaction designs for the construction of the pyrazole core. These approaches aim to minimize waste, reduce reaction times, and provide access to a diverse range of substituted pyrazoles.
Catalytic Systems in Pyrazole Formation (e.g., Copper and Palladium-Free Approaches)
While copper and palladium catalysts have been traditionally employed in pyrazole synthesis, recent efforts have been directed towards the development of catalyst-free and alternative metal-catalyzed systems to reduce cost and toxicity.
One notable approach involves the catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles. nih.gov This method utilizes a tandem Knoevengel-cyclo condensation reaction of aromatic aldehydes, malononitrile (B47326), and phenylhydrazine derivatives in environmentally benign solvents like water and ethanol at room temperature. nih.gov Although this specific example leads to an amino-substituted pyrazole, the underlying principle of a catalyst-free multicomponent reaction showcases a promising direction for the synthesis of other pyrazole derivatives, potentially including the 5-chloro analogue through judicious choice of starting materials.
Furthermore, the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, offers a pathway to pyrazole-4-carbaldehydes, which are key intermediates. organic-chemistry.orgrsc.orgarkat-usa.org The synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes has been achieved by the formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. arkat-usa.org The starting 5-chloropyrazoles can be prepared through the base-catalyzed condensation of dichlorovinyl ketones with hydrazines, a method that offers high selectivity for the 5-chloro isomer. arkat-usa.org This two-step process, while not a single catalytic reaction for the entire assembly, highlights a metal-free approach to a crucial chlorinated precursor.
The Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃), can be considered a form of in-situ generated catalyst for the formylation step. organic-chemistry.orgrsc.org Research has also explored modifications to the Vilsmeier-Haack reaction to avoid toxic reagents like POCl₃. arkat-usa.org
| Catalyst System | Precursors | Product | Key Features |
| Catalyst-Free | Aromatic aldehydes, Malononitrile, Phenylhydrazine derivatives | 5-Amino-1,3-aryl-1H-pyrazole-4-carbonitriles | Environmentally friendly, room temperature, uses green solvents. nih.gov |
| Vilsmeier-Haack Reagent | 1,3-Disubstituted 5-chloro-1H-pyrazoles | 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes | Effective for formylation of pre-formed pyrazole rings. arkat-usa.org |
One-Pot Multi-Component Reactions (MCRs)
One-pot multi-component reactions (MCRs) have emerged as a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. This approach is particularly valuable for the synthesis of heterocyclic compounds like pyrazoles.
A catalyst-free, one-pot, three-component synthesis has been described for various biologically important heterocyclic compounds, including pyrazole derivatives. nih.gov These reactions often proceed via a tandem sequence of reactions, such as a Knoevengel condensation followed by a cyclocondensation. nih.gov For instance, the reaction of an aromatic aldehyde, a compound with an active methylene (B1212753) group, and a hydrazine derivative can directly lead to the formation of a polysubstituted pyrazole ring system. While a direct one-pot synthesis of this compound is not explicitly detailed, the principles of MCRs suggest its feasibility. A potential one-pot strategy could involve the reaction of phenylhydrazine with a chlorinated 1,3-dicarbonyl compound or a suitable equivalent.
The synthesis of 1,3,5-trisubstituted pyrazoles has been achieved through a one-pot procedure involving the reaction of phenylacetylene (B144264), aromatic aldehydes, molecular iodine, and hydrazines. nih.gov This reaction proceeds through the formation of an acyl phenylacetylene intermediate followed by cyclization. nih.gov
Another example of a one-pot synthesis involves the reaction of hydrazonoyl chloride, 4-oxo-4H-chromene-3-carbaldehyde, and hydroxylamine (B1172632) hydrochloride to produce unsymmetrical substituted 1,3-pyrazole derivatives. nih.gov These examples demonstrate the versatility of one-pot MCRs in assembling the pyrazole core with various substituents.
| Reaction Type | Reactants | Product | Key Advantages |
| Three-Component Reaction | Aromatic Aldehydes, Malononitrile, Phenylhydrazine | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles | Catalyst-free, high atom economy, use of green solvents. ijset.inresearcher.life |
| Three-Component Reaction | Phenylacetylene, Aromatic Aldehydes, Iodine, Hydrazines | 1,3,5-Trisubstituted Pyrazoles | High regioselectivity. nih.gov |
| Three-Component Reaction | Hydrazonoyl Chloride, 4-Oxo-4H-chromene-3-carbaldehyde, Hydroxylamine Hydrochloride | Unsymmetrical Substituted 1,3-Pyrazoles | Access to complex pyrazole structures. nih.gov |
Chemical Reactivity and Derivatization of 5 Chloro 1,3 Diphenyl 1h Pyrazole
Reactions at the C-4 Position (e.g., Carbaldehyde Functionalization)
The introduction of a carbaldehyde group at the C-4 position of 5-chloro-1,3-diphenyl-1H-pyrazole, to form this compound-4-carbaldehyde, significantly enhances its synthetic utility. This aldehyde group serves as a reactive handle for a variety of condensation and addition reactions, leading to diverse molecular architectures.
Condensation Reactions (e.g., Knoevenagel Condensation)
The aldehyde at the C-4 position readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds. For instance, its reaction with malononitrile (B47326) can yield 2-[(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]malononitrile. researchgate.net This type of reaction is a powerful tool for carbon-carbon bond formation and the introduction of further functionalities.
Formation of Hydrazones and Azomethines
The carbaldehyde derivative is a key starting material for the synthesis of hydrazones and azomethines (Schiff bases). yu.edu.joresearchgate.net Reaction with various hydrazides leads to the formation of N-[(5-substituted-1,3-diphenyl-1H-pyrazole-4-yl)methylene]hydrazides. researchgate.netyu.edu.joresearchgate.net Similarly, condensation with primary amines, such as anilines, produces the corresponding azomethines. yu.edu.joresearchgate.netumich.eduresearchgate.net These reactions are typically carried out in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. researchgate.netresearchgate.net
Reactions Involving the Chloro-Substituent
The chlorine atom at the C-5 position is susceptible to nucleophilic substitution and can participate in rearrangement reactions, offering a pathway to a variety of other 5-substituted pyrazole (B372694) derivatives.
Nucleophilic Substitution Reactions (e.g., Conversion to Azido Derivatives)
A significant reaction involving the chloro-substituent is its displacement by a nucleophile. A prominent example is the conversion of this compound to its 5-azido counterpart. This transformation is a key step in the synthesis of various nitrogen-rich heterocyclic compounds. yu.edu.jo The resulting 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can then undergo further reactions. yu.edu.joresearchgate.net
Rearrangement Reactions
The derivatives of this compound can undergo rearrangement reactions. For instance, the thermolysis of certain N-[(5-azido-1,3-diphenyl-1H-pyrazole-4-yl)methylene]-N-arylamines, derived from the chloro precursor, can lead to the formation of 5-arylamino-1,3-diphenyl-1H-pyrazol-4-carbonitriles. yu.edu.joresearchgate.net
Cyclization and Annulation Reactions Forming Fused Heterocyclic Systems
The functional groups introduced at the C-4 and C-5 positions of the pyrazole ring can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, hydrazone derivatives obtained from this compound-4-carbaldehyde can be used to synthesize thiazolidinones and oxadiazoles. researchgate.netyu.edu.jo Specifically, N-[2-(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]amides and 3-acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-5-aryl-2,3-dihydro-1,3,4-oxadiazoles have been synthesized from the corresponding methylenehydrazides. researchgate.netyu.edu.jo Furthermore, in an unexpected reaction, 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, derived from the chloro-pyrazole, yielded 1-(1,3-diphenyl-1,6-dihydropyrrolo[2,3-c]pyrazol-5-yl)ethan-1-one upon treatment with acetone (B3395972) in the presence of a base. researchgate.netyu.edu.joresearchgate.net
Synthesis of Thiazolidine (B150603) Derivatives
The transformation of this compound into thiazolidine derivatives often proceeds through an intermediate aldehyde. For instance, N-[(this compound-4-yl)methylene]hydrazides can be cyclized to afford N-[2-(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]amides. researchgate.net This reaction highlights the utility of the pyrazole scaffold in constructing more complex heterocyclic systems. In a related study, a series of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione analogues were synthesized, demonstrating the potential for creating hybrid molecules with diverse functionalities. nih.govresearchgate.net
Table 1: Synthesis of Thiazolidine Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| N-[(this compound-4-yl)methylene]hydrazides | Thioglycolic acid | N-[2-(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]amides | researchgate.net |
Formation of Oxadiazole Derivatives
Similar to the synthesis of thiazolidines, the formation of oxadiazole derivatives from this compound often involves the corresponding 4-carbaldehyde derivative. N-[(this compound-4-yl)methylene]hydrazides can be treated with acetic anhydride (B1165640) to yield 3-acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-5-aryl-2,3-dihydro-1,3,4-oxadiazoles. researchgate.net This cyclization reaction provides a convenient route to pyrazole-substituted oxadiazole systems. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can also be achieved through the cyclodesulfurization of thiosemicarbazides using a coupling reagent like TBTU. luxembourg-bio.com
Table 2: Synthesis of Oxadiazole Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| N-[(this compound-4-yl)methylene]hydrazides | Acetic anhydride | 3-Acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-5-aryl-2,3-dihydro-1,3,4-oxadiazoles | researchgate.net |
Construction of Pyrrolo[2,3-c]pyrazole Scaffolds
The synthesis of pyrrolo[2,3-c]pyrazole scaffolds from pyrazole precursors has been documented. In an unexpected discovery, the thermolysis of 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, derived from the corresponding 5-chloro derivative, in the presence of acetone and ethanolic potassium hydroxide, led to the formation of 1-(1,3-diphenyl-1,6-dihydropyrrolo[2,3-c]pyrazol-5-yl)ethan-1-one. researchgate.netyu.edu.jo This transformation involves a rearrangement and cyclization process.
Elaboration into Thieno[2,3-c]pyrazole Systems
The construction of the thieno[2,3-c]pyrazole ring system can be achieved starting from a 5-chloro-1H-pyrazole-4-carbaldehyde derivative. nih.gov For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be converted to the corresponding chloronitrile, which upon reaction with methyl thioglycolate, yields methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. researchgate.net This sequence demonstrates a versatile method for fusing a thiophene (B33073) ring onto the pyrazole core.
Formation of Pyrazolo[3,4-b]pyridine Derivatives
5-Aminopyrazole derivatives, which can be synthesized from their 5-chloro counterparts, are key intermediates in the formation of pyrazolo[3,4-b]pyridines. rsc.org Condensation of 5-aminopyrazoles with various 1,3-dicarbonyl compounds or their equivalents in refluxing acetic acid provides an efficient route to this fused heterocyclic system. rsc.orgnih.gov For instance, ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be reacted with substituted anilines to furnish various 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates. researchgate.net
Synthesis of Indeno[1,2-c]pyrazole Frameworks
The synthesis of indeno[1,2-c]pyrazole frameworks can be initiated from this compound-4-carbaldehyde. researchgate.netyu.edu.jo This transformation likely proceeds through the formation of an intermediate that undergoes an intramolecular cyclization to build the indenone ring fused to the pyrazole.
Modification of Phenyl Substituents
While the primary focus of derivatization is often on the pyrazole core, the phenyl substituents at the 1 and 3 positions also offer sites for modification. For example, a series of 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole (B57391) skeleton were synthesized, indicating that functional groups can be introduced onto the phenyl rings to create more complex molecules with potential applications in medicinal chemistry. nih.gov Furthermore, the synthesis of pyrazolyl-thiazolidinone derivatives starting from 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde demonstrates that substitutions on the phenyl rings can be incorporated from the initial building blocks. journal-vniispk.ru
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Studies of Vilsmeier-Haack Reaction on Pyrazolones
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgnih.gov This reaction is instrumental in the synthesis of various pyrazole (B372694) derivatives, including the precursors to 5-Chloro-1,3-diphenyl-1H-pyrazole. researchgate.netresearchgate.net The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.comrsc.org
The mechanism commences with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). organic-chemistry.orgrsc.org In the context of pyrazolone (B3327878) substrates, which possess an activated methylene (B1212753) group, the reaction proceeds via electrophilic substitution. For instance, the synthesis of 1,3-diphenyl-4-formyl-2-pyrazoline-5-one involves the formylation of 1,3-diphenyl-1H-pyrazol-5(4H)-one at the C4 position. nih.gov
The plausible mechanism for the formylation of a pyrazolone ring involves the following steps:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, often referred to as the Vilsmeier reagent. rsc.org
Electrophilic Attack: The electron-rich C4 position of the pyrazolone attacks the electrophilic carbon of the Vilsmeier reagent. jocpr.com
Intermediate Formation: This attack leads to the formation of an iminium salt intermediate. jocpr.com
Hydrolysis: Subsequent hydrolysis of the iminium salt yields the corresponding 4-formyl pyrazole derivative. rsc.orgjocpr.com
This formylation is a key step, as the resulting pyrazole-4-carbaldehydes are versatile intermediates for synthesizing more complex heterocyclic systems. researchgate.netstmjournals.com In some cases, the Vilsmeier-Haack reaction can lead to both formylation and chlorination, as seen in the dual functionalization of certain pyrazole derivatives where a hydroxyl group is substituted by a chlorine atom while formylation occurs at another position. mdpi.com The synthesis of 5-chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes has been achieved through the formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. arkat-usa.org
Reaction Rate and Order Determination in Catalytic Pyrazole Formations
Kinetic studies are crucial for understanding the mechanism of pyrazole synthesis. The formation of pyrazoles often follows complex kinetic models, which can be influenced by catalysts and reaction conditions.
For instance, the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), has been shown to have kinetics that are more complex than previously assumed. rsc.orgjk-sci.com Studies using transient flow methodology have revealed non-first-order kinetics and autocatalytic pathways, where intermediates catalyze the reaction. rsc.org The rate-determining step in the Knorr synthesis under neutral pH is generally considered to be the dehydration of a hydroxyl-pyrazolidine intermediate. rsc.org However, at a pH greater than 1.6, the reaction between arylhydrazines and trifluoromethyl-substituted diketones was found to be first order in both reactants. rsc.org
In other studies, the oxidation of a pyrazole derivative, methylaminopyrazole formamidine (B1211174) (MAPF), by permanganate (B83412) ion was found to exhibit first-order kinetics with respect to the permanganate ion concentration and a fractional-first-order dependence on the concentration of the pyrazole derivative. sciencepg.com The addition of metal ion catalysts such as Ag(I), Cu(II), and Al(III) was observed to increase the reaction rate. sciencepg.com
The following table summarizes hypothetical kinetic data for a catalyzed pyrazole formation, illustrating how reaction rates can be determined by varying reactant concentrations.
Table 1: Hypothetical Kinetic Data for a Catalyzed Pyrazole Formation
| Experiment | [Reactant A] (mol/L) | [Reactant B] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 0.01 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 0.01 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 0.01 | 1.5 x 10⁻⁴ |
| 4 | 0.10 | 0.10 | 0.02 | 3.0 x 10⁻⁴ |
This is an interactive table. You can sort and filter the data to analyze the reaction orders.
From this hypothetical data, one could deduce that the reaction is first order with respect to Reactant A and the catalyst, and zero order with respect to Reactant B. Such studies are essential for optimizing reaction conditions and understanding the mechanistic details of pyrazole synthesis. researchgate.net
Plausible Mechanism Elucidation through Control Experiments
Control experiments are fundamental in elucidating reaction mechanisms by isolating the effects of different variables. mdpi.com In the synthesis of pyrazoles, control experiments can help to identify intermediates, determine the role of catalysts, and understand the reaction pathway. researchgate.net
For example, to investigate the mechanism of a rhodium-catalyzed C-H activation/[5+2] cyclization for the synthesis of benzo[f]pyrazolo[1,5-a] arkat-usa.orgrsc.orgdiazepines, H/D exchange studies were performed. acs.org When 3-methyl-1-phenyl-1H-pyrazol-5-amine was reacted with D₂O under the optimized reaction conditions, significant deuterium (B1214612) incorporation was observed at the ortho-position of the phenyl ring, suggesting that the C-H bond cleavage at this position is likely an irreversible step in the catalytic cycle. acs.org
In another study on the synthesis of pyrazoles from hydrazones and nitroolefins, control experiments provided valuable information to rationalize the reaction pathways, suggesting a stepwise cycloaddition mechanism. mdpi.comorganic-chemistry.org Similarly, in the synthesis of selenium-containing pyrazoles, control experiments helped to elucidate a plausible mechanism involving the in situ formation of α,β-alkynic hydrazones followed by cyclization. mdpi.com
The following table outlines a series of control experiments that could be designed to investigate the formation of this compound from a suitable precursor like 1,3-diphenyl-2-pyrazolin-5-one and a chlorinating agent (e.g., POCl₃).
Table 2: Control Experiments for Mechanistic Elucidation
| Experiment No. | Reactants | Conditions | Expected Outcome if Hypothesis is Correct | Rationale |
| 1 | 1,3-diphenyl-2-pyrazolin-5-one, POCl₃, DMF | Standard reaction conditions | Formation of this compound-4-carbaldehyde | To establish the baseline reaction. |
| 2 | 1,3-diphenyl-2-pyrazolin-5-one, POCl₃ | No DMF | No or slow reaction | To confirm the role of DMF in forming the Vilsmeier reagent. |
| 3 | 1,3-diphenyl-2-pyrazolin-5-one, DMF | No POCl₃ | No reaction | To confirm the necessity of the chlorinating/activating agent. |
| 4 | Putative intermediate (e.g., 4-formyl-1,3-diphenyl-1H-pyrazol-5-ol) | Standard reaction conditions | Formation of the final product | To verify the role of a suspected intermediate. |
| 5 | Reaction with a radical scavenger | Standard reaction conditions | No change in reaction rate or yield | To rule out a radical-based mechanism. |
This is an interactive table. You can sort and filter the data to explore the experimental design.
Through such carefully designed experiments, a step-by-step mechanism can be constructed, providing a deeper understanding of the chemical transformations involved in the synthesis of this compound and related compounds. mdpi.comresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR, Laser-Raman) for Mode Assignment
The Fourier-Transform Infrared (FT-IR) spectrum of pyrazole (B372694) derivatives is characterized by several key absorption bands. For the parent structure, 1,3-diphenyl-5-pyrazolone, aromatic C-H stretching vibrations are typically observed in the region of 3067–3044 cm⁻¹. The presence of the pyrazole and phenyl rings gives rise to characteristic C=C and C=N stretching vibrations. In related pyrazole structures, intense peaks confirming aromatic C=C stretching are found in the 1591–1574 cm⁻¹ region, while C=N stretching vibrations are noted between 1477–1463 cm⁻¹ wisdomlib.org. For derivatives such as N-[(5-Chloro-1,3-diphenyl-1H-pyrazole-4-yl)methylene]hydrazides, the IR spectra show characteristic absorption bands for the C=N group in the range of 1625-1621 cm⁻¹ researchgate.net. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Laser-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For mono-substituted benzene rings, a feature of the 1,3-diphenyl-1H-pyrazole core, C-H stretching modes are expected above 3100 cm⁻¹ mdpi.com. In similar heterocyclic systems, these modes have been observed as weak bands in the Raman spectrum.
The assignment of these vibrational modes is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities, aiding in the precise assignment of complex spectra physchemres.org.
Table 1: Characteristic Vibrational Frequencies for Pyrazole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source |
|---|---|---|
| Aromatic C-H Stretch | 3100–3000 | mdpi.com |
| C=C Stretch (Aromatic) | 1605–1574 | wisdomlib.orgnih.gov |
| C=N Stretch (Pyrazole Ring) | 1477–1463 | wisdomlib.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the two phenyl rings and the pyrazole ring. The aromatic protons of the phenyl groups typically appear as complex multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. In closely related derivatives, such as N-[(this compound-4-yl)methylene]hydrazides, the aromatic protons are observed as multiplets in the range of δ 7.51-7.94 ppm researchgate.net. The single proton on the C4 position of the pyrazole ring is anticipated to appear as a singlet, with its chemical shift influenced by the adjacent chloro and phenyl substituents. For comparison, the H-4 proton in 3,5-diphenylpyrazole is observed at approximately δ 5.76 ppm researchgate.net.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The signals for the carbon atoms of the two phenyl rings are expected in the aromatic region (δ 120–140 ppm). The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic. The C3 and C5 carbons, being bonded to nitrogen and a phenyl group or chlorine respectively, will appear further downfield. In N-unsubstituted pyrazoles, the C3 and C5 signals can be broad due to tautomeric exchange, though this is not a factor in the N1-substituted target compound researchgate.net. The C5 carbon, directly attached to the electronegative chlorine atom, is expected to be significantly deshielded. For comparison, in a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the pyrazole C=N and =C-Cl carbons resonate at δ 148.8 and 114.4 ppm, respectively mdpi.com.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (Phenyl) Protons | 7.0–8.5 |
| ¹H | Pyrazole (C4-H) Proton | ~ 6.0–7.0 |
| ¹³C | Aromatic (Phenyl) Carbons | 120–140 |
| ¹³C | Pyrazole C3 | ~ 150–155 |
| ¹³C | Pyrazole C4 | ~ 110–120 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization, which provides corroborating structural evidence. The nominal molecular weight of the compound (C₁₅H₁₁ClN₂) is approximately 254.07 g/mol .
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺•. Due to the presence of chlorine, an isotopic peak [M+2]⁺• at approximately one-third the intensity of the molecular ion peak is a key diagnostic feature.
The fragmentation of pyrazoles is well-documented and typically involves characteristic losses. While a spectrum for the exact target molecule is not available, the mass spectrum of the closely related 5-Chloro-1-phenylpyrazole (C₉H₇ClN₂) provides significant insight massbank.eu. Its spectrum shows a strong molecular ion peak at m/z 178 and a corresponding [M+2] peak at m/z 180 (approx. 33% intensity) massbank.eu. Major fragments observed include:
m/z 77 ([C₆H₅]⁺): A very intense peak corresponding to the phenyl cation, arising from the cleavage of the N-phenyl bond.
m/z 143 ([M-Cl]⁺): Loss of the chlorine radical.
m/z 116: Potentially from the loss of N₂ from the [M-Cl]⁺ fragment.
m/z 51 ([C₄H₃]⁺): A common fragment from the decomposition of the phenyl ring.
For this compound, a similar fragmentation pattern is anticipated, with the primary cleavage events being the loss of the chlorine atom and cleavages leading to the stable phenyl cation (m/z 77) and potentially a diphenyl-substituted fragment. The fragmentation of the unsubstituted 1,3-diphenyl-1H-pyrazole shows a strong molecular ion at m/z 220, with major fragments at m/z 219 ([M-H]⁺) and m/z 77 ([C₆H₅]⁺) nih.gov.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion | Predicted Origin |
|---|---|---|
| 254/256 | [C₁₅H₁₁ClN₂]⁺• | Molecular Ion ([M]⁺•) and Isotope Peak |
| 219 | [C₁₅H₁₁N₂]⁺ | Loss of Chlorine radical ([M-Cl]⁺) |
| 192 | [C₁₅H₁₀N]⁺ | Loss of HCN from [M-Cl]⁺ |
UV-Vis Spectroscopy for Electronic Absorption Properties
UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic phenyl and pyrazole rings.
For pyrazole itself, the gas-phase UV absorption spectrum is dominated by a π → π* transition around 205-210 nm nist.gov. The extended conjugation provided by the two phenyl groups in this compound will cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths.
In a related compound, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, experimental UV-visible absorption bands were centered around 301-303 nm in solvents like DCM and DMSO physchemres.org. For another derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, a sharp absorption peak was observed at 255 nm in ethanol (B145695) before irradiation mdpi.com. Based on these related structures, the primary absorption maximum (λmax) for this compound is predicted to lie in the ultraviolet region, likely between 250 and 320 nm. The exact position of the absorption bands can be influenced by the solvent used due to solvatochromic effects physchemres.org.
Correlation of Experimental Spectra with Theoretical Predictions
To achieve a more profound understanding of the spectroscopic data, experimental results are often correlated with theoretical predictions from computational chemistry, most commonly using Density Functional Theory (DFT).
For vibrational spectroscopy, DFT calculations (e.g., using the B3LYP functional) can compute the harmonic vibrational frequencies of the molecule in its optimized geometry. These calculated frequencies are typically scaled to correct for anharmonicity and systematic errors, and then compared with the experimental FT-IR and Raman spectra. This correlation allows for a confident and detailed assignment of each observed vibrational band to a specific molecular motion physchemres.org.
In NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. The computed shifts are then correlated with the experimental values, which can help resolve ambiguities in signal assignments, particularly in complex aromatic regions.
Theoretical and Computational Investigations of 5 Chloro 1,3 Diphenyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP hybrid functional combined with a basis set like 6-31G(d) or 6-311G*, are employed to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. niscair.res.innih.gov
The process involves finding the minimum energy conformation on the potential energy surface of the molecule. The resulting optimized structure provides a wealth of information. For instance, in a related compound, 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one, DFT calculations revealed significant twisting between the pyrazole and phenyl rings, which was different from its solid-state structure, highlighting the influence of crystal packing forces. niscair.res.in Similarly, calculations on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid showed a near-planar conformation. nih.gov For 5-Chloro-1,3-diphenyl-1H-pyrazole, DFT would elucidate the precise spatial orientation of the two phenyl rings relative to the central pyrazole core and the effect of the chlorine substituent on the ring's geometry. The optimized geometric parameters obtained from DFT calculations for pyrazole derivatives generally show good agreement with experimental data from X-ray crystallography. niscair.res.in
| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |
| Bond Length | N1-N2 | 1.37 | Bond Angle | C5-N1-N2 | 112 |
| Bond Length | N1-C5 | 1.34 | Bond Angle | N1-N2-C3 | 105 |
| Bond Length | N2-C3 | 1.33 | Bond Angle | N2-C3-C4 | 111 |
| Bond Length | C3-C4 | 1.42 | Bond Angle | C3-C4-C5 | 106 |
| Bond Length | C4-C5 | 1.38 | Bond Angle | C4-C5-N1 | 106 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. nih.govderpharmachemica.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a more reactive molecule. For example, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov The analysis of this compound would involve calculating these orbital energies to predict its stability and reactivity patterns. The distribution of HOMO and LUMO orbitals across the molecule also reveals the likely sites for electron donation and acceptance.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.
Electronic Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons.
Global Hardness (η) : This parameter measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." Hard molecules are less reactive than soft molecules.
Global Softness (S) : The reciprocal of global hardness (S = 1 / 2η), softness quantifies the ease of charge transfer.
These descriptors provide a quantitative scale for the reactivity of this compound. nih.govderpharmachemica.com
The global electrophilicity index (ω) is a measure of the energy lowering of a molecule when it accepts the maximum possible electronic charge from the environment. It is calculated using the chemical potential and hardness as ω = μ² / 2η. This index helps to classify molecules as strong or weak electrophiles. A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.govderpharmachemica.com This would be a key parameter in understanding the types of reactions this compound is likely to undergo.
Table 2: Illustrative FMO Energies and Global Reactivity Descriptors for a Pyrazole Derivative. Note: These values are representative and sourced from literature on pyrazole derivatives, not specifically this compound.
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
| Chemical Potential (μ) | -4.25 |
| Global Hardness (η) | 2.25 |
| Global Softness (S) | 0.22 |
| Electrophilicity Index (ω) | 4.01 |
Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Methodology and Descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. nih.govtandfonline.com For pyrazole derivatives, which exhibit a wide range of biological activities, QSAR is a valuable tool for designing new, more potent compounds. nih.govacs.org
The general methodology of a QSAR study involves several key steps:
Data Set Selection : A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a "training set" for building the model and a "test set" for validating it. nih.gov
Descriptor Calculation : For each molecule, a variety of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D), or electronic (e.g., HOMO/LUMO energies, partial charges).
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govacs.org
Model Validation : The predictive power of the QSAR model is rigorously tested using the test set and statistical metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predicted r² (pred_r²). tandfonline.com
For pyrazole derivatives, both 2D-QSAR and 3D-QSAR methods have been employed. nih.govrsc.org 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use 3D grid-based steric and electrostatic fields as descriptors. These studies can provide insights into how bulky groups or electron-withdrawing substituents at specific positions on the pyrazole ring influence activity. tandfonline.comrsc.org
Table 3: Common Descriptors Used in QSAR Studies of Pyrazole Derivatives.
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Zagreb index, Balaban index, Kier & Hall connectivity indices |
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |
| Thermodynamic | LogP (lipophilicity), Molar Refractivity |
| 3D (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential values. nih.gov
Typically, red and yellow colors represent regions of negative electrostatic potential, which are rich in electrons and are thus susceptible to electrophilic attack. These areas often correspond to lone pairs of heteroatoms. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. Green areas represent neutral potential. nih.govresearchgate.net
For this compound, an MEP map would likely show negative potential (red/yellow) around the N2 nitrogen atom of the pyrazole ring due to its lone pair of electrons, and also around the electronegative chlorine atom. These would be the primary sites for electrophilic interactions. Regions of positive potential (blue) might be located around the hydrogen atoms of the phenyl rings. MEP analysis provides a clear, intuitive guide to the molecule's reactivity and intermolecular interaction sites. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing insights into conformational changes, flexibility, and interactions with the environment (like a solvent or a biological receptor). rsc.org
For a molecule like this compound, MD simulations would be particularly useful for analyzing its conformational flexibility. Key areas of interest would include:
Rotation of Phenyl Rings : MD can explore the rotational freedom of the two phenyl groups attached to the pyrazole core and identify the most stable (lowest energy) rotational conformations.
Solvent Effects : Simulating the molecule in a solvent like water can reveal how intermolecular interactions with the solvent affect its conformation and dynamics.
Binding Stability : In the context of drug design, if the molecule is docked into a protein's active site, MD simulations can be used to assess the stability of the binding pose and the key interactions over time. Results from MD simulations, such as Root Mean Square Deviation (RMSD), can indicate the stability of the molecule or a protein-ligand complex. rsc.org This analysis provides a dynamic picture of the molecule's behavior that complements the static information from geometry optimization.
Predicting Spectroscopic Parameters: NMR Chemical Shifts and UV-Vis Wavelengths
Theoretical calculations are instrumental in predicting the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). This method provides a detailed picture of the magnetic shielding around each nucleus, which translates into the chemical shifts observed in an experimental NMR spectrum. By comparing calculated shifts with experimental data for related compounds, researchers can confirm molecular structures and assign spectral peaks with high confidence. For instance, DFT calculations have been used to confirm the stereoisomers of derivatives of this compound-4-carbaldehyde by comparing calculated and experimental NMR data. connectjournals.com
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* or n→π* transitions. This information is crucial for understanding the photophysical properties of the compound and its potential use in applications like optical materials and photochromic devices. While specific theoretical UV-Vis data for this compound is not detailed in the available literature, studies on related pyrazole derivatives demonstrate that TD-DFT can accurately predict their absorption spectra.
Table 1: Compound Names Mentioned
| Compound Name |
| This compound |
| This compound-4-carbaldehyde |
Specific predicted NMR and UV-Vis data tables for this compound are not available in the reviewed literature.
Nonlinear Optical (NLO) Properties Prediction
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Computational methods are frequently used to screen and design molecules with significant NLO properties. The key parameters that quantify a molecule's NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ).
DFT calculations can predict these properties by analyzing how the molecule's electron density responds to an external electric field. Molecules with large dipole moments, extended π-conjugated systems, and strong electron donor-acceptor groups tend to exhibit higher NLO responses. While comprehensive theoretical studies on the NLO properties of this compound are not presently available, research on other pyrazole derivatives indicates that the pyrazole ring can be an effective component in NLO-active molecules. These studies correlate molecular structure with NLO activity, providing a framework for designing new materials. The presence of phenyl groups and a chloro-substituent on the pyrazole ring of this compound suggests it may possess NLO properties worthy of theoretical and experimental investigation.
Applications in Advanced Materials and Chemical Technologies
Role as a Synthetic Scaffold in Agrochemical Research
The pyrazole (B372694) ring is a well-established pharmacophore in agrochemical research, known to be a component in various herbicides, insecticides, and fungicides. jocpr.com The compound 5-Chloro-1,3-diphenyl-1H-pyrazole, and particularly its derivatives like this compound-4-carbaldehyde, serve as a crucial synthetic scaffold for the creation of novel agrochemical candidates. nih.govguidechem.com The presence of a reactive chlorine atom at the C-5 position and the potential for functionalization at other positions of the pyrazole ring make it a versatile starting material.
Researchers have utilized this scaffold to synthesize a variety of compounds with potential bioactivity. For instance, novel 5-chloro-pyrazole derivatives incorporating a phenylhydrazone moiety have been designed and synthesized, demonstrating significant in vitro antifungal activity against plant pathogenic fungi such as Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani. nih.gov In one study, a specific derivative, compound 7c, exhibited potent efficacy with EC₅₀ values of 0.74, 0.68, and 0.85 μg/mL against these three fungi, respectively. nih.gov
Furthermore, the this compound-4-carbaldehyde intermediate is instrumental in constructing more complex heterocyclic systems. It has been used to prepare N-[(this compound-4-yl)methylene]hydrazides, which are precursors to other derivatives like N-[2-(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]amides and 3-acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-5-aryl-2,3-dihydro-1,3,4-oxadiazoles. nih.gov These modifications aim to explore new chemical spaces and identify molecules with enhanced or novel agrochemical properties. The versatility of the pyrazole scaffold allows for the systematic modification of its structure to optimize biological activity, selectivity, and environmental safety. jocpr.com
Below is a table showcasing the antifungal activity of a selected 5-chloro-pyrazole derivative.
| Compound | Target Fungus | EC₅₀ (μg/mL) |
| Derivative 7c | Fusarium graminearum | 0.74 |
| Botrytis cinerea | 0.68 | |
| Rhizoctonia solani | 0.85 |
Development of Fluorescent Substances and Dyes
The pyrazole nucleus is a component of various fluorescent compounds, and derivatives of this compound are being explored for their potential in creating new dyes and fluorescent probes. The inherent aromaticity and the presence of nitrogen atoms in the pyrazole ring can give rise to interesting photophysical properties. While research specifically on the fluorescence of this compound is emerging, the broader class of pyrazole derivatives has shown significant promise.
For example, pyrazoline-based fluorescent probes have been successfully designed for the selective detection of biologically relevant molecules like thiols. nih.gov These probes often exhibit a change in their fluorescence emission upon binding to the target analyte. The synthesis of such probes demonstrates the potential of the pyrazole core in developing sensitive and selective sensors.
Moreover, the functionalization of the pyrazole ring allows for the tuning of its electronic and, consequently, its optical properties. The synthesis of pyrazolo[4,3-b]pyridine from a 5-aminopyrazole derivative resulted in a probe capable of detecting BF₃ with a noticeable shift in its absorption and emission spectra, highlighting the tunability of the pyrazole core for specific sensing applications. nih.gov The development of such compounds opens avenues for creating novel dyes for various applications, including bioimaging. nih.gov
Exploration in Materials Science for Electronic and Optical Properties
The exploration of this compound and its derivatives in materials science is driven by their potential to exhibit unique electronic and optical properties. The strategic placement of substituents on the pyrazole ring can significantly influence the electronic distribution within the molecule, leading to materials with tailored characteristics.
A notable area of investigation is the development of photochromic materials. A photochromic compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, was synthesized from a 5-chloro-pyrazole derivative. mdpi.com This compound demonstrated interesting photochromic behavior in both crystalline and solution phases, with changes in its UV-Visible absorption spectrum upon irradiation with UV light. mdpi.com This property is crucial for the development of optical switches and data storage materials.
The electron-withdrawing nature of the chlorine atom at the C-5 position in this compound can also be exploited. This feature can enhance the electron-accepting ability of the pyrazole ring, which is a desirable characteristic in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the phenyl groups at the N-1 and C-3 positions further allows for the fine-tuning of the electronic energy levels and charge transport properties of the resulting materials.
Catalytic Applications (e.g., in Condensation and Cyclization Reactions)
While this compound itself is not typically used as a catalyst, it plays a significant role as a substrate in various catalyzed reactions, particularly condensation and cyclization reactions, to produce more complex molecules. The reactivity of the chloro-substituent and the pyrazole ring system makes it a valuable building block in synthetic chemistry.
For instance, the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives has been achieved through a one-pot, three-component reaction involving benzaldehydes, malononitrile (B47326), and phenyl hydrazine (B178648), facilitated by a novel nano-catalyst. nih.gov This demonstrates the utility of the pyrazole scaffold in multicomponent reactions, which are highly efficient and atom-economical synthetic strategies.
Furthermore, the chlorine atom at the C-5 position can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity is fundamental in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for constructing complex organic molecules. Although specific examples with this compound as the substrate in these catalytic reactions are not extensively documented in the provided search results, the known reactivity of aryl chlorides suggests its potential in this area. These reactions would allow for the facile synthesis of a wide array of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.
Design of Light-Responsive Molecular Switches (Azopyrazoles)
The development of molecular switches, which can reversibly change their properties in response to external stimuli like light, is a key area of research in nanotechnology and materials science. Azopyrazoles, which are pyrazole derivatives containing an azo (-N=N-) group, are a class of compounds that can function as light-responsive molecular switches.
The synthesis of azopyrazole derivatives has been reported, and these compounds are known for their potential biological and pharmaceutical activities, as well as their use in the dye industry. jocpr.com The azo group can undergo a reversible trans-cis isomerization upon irradiation with light of a specific wavelength. This isomerization leads to a significant change in the molecule's geometry and electronic properties, which can be harnessed for various applications, such as controlling biological activity with light or creating light-responsive materials.
The synthesis of a photochromic compound from a 5-chloro-pyrazole derivative further underscores the potential of this class of compounds in the design of light-responsive systems. mdpi.com By incorporating the this compound scaffold into a larger system containing a photoisomerizable unit like an azo group, it is conceivable to create novel molecular switches. The diphenyl-substituted pyrazole core can be functionalized to tune the absorption wavelengths of the azo group and to integrate the switch into larger molecular or supramolecular architectures.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Efficiency
The traditional synthesis of pyrazole (B372694) derivatives often involves multi-step procedures with challenges in regioselectivity and the use of hazardous reagents. researchgate.netmdpi.com Future research is poised to address these limitations by exploring innovative synthetic strategies that prioritize efficiency, safety, and scalability.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. tsijournals.combohrium.comresearchgate.net The application of microwave-assisted synthesis to 5-Chloro-1,3-diphenyl-1H-pyrazole and its precursors, such as the condensation of 1,3-dicarbonyl compounds with phenylhydrazine (B124118), could offer a significant improvement over conventional heating methods. tsijournals.comrawdatalibrary.net Research in this area would focus on optimizing reaction parameters like temperature, pressure, and irradiation time to maximize yield and purity.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for seamless integration of reaction and purification steps. mdpi.comrsc.orggalchimia.comrsc.orgnih.gov The synthesis of this compound could be adapted to a flow chemistry setup, potentially involving the in-line generation of reactive intermediates and their subsequent cyclization. mdpi.comrsc.org This approach could lead to a more automated and efficient production process, particularly for larger-scale synthesis.
Catalyst-Free and Multicomponent Reactions: The development of catalyst-free synthetic methods is a key goal in green chemistry, as it eliminates the need for often toxic and expensive catalysts. nih.govresearchgate.net Exploring one-pot, multicomponent reactions (MCRs) for the synthesis of the this compound scaffold from simple, readily available starting materials is a promising direction. rsc.org Such strategies improve atom economy and reduce waste, aligning with the principles of sustainable chemistry.
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. tsijournals.combohrium.com | Optimization of irradiation parameters (temperature, time, power). |
| Flow Chemistry | Enhanced safety, improved scalability, process automation. mdpi.comgalchimia.com | Development of robust flow reactor setups and optimization of residence times. |
| Catalyst-Free Reactions | Elimination of toxic catalysts, simplified purification. nih.govresearchgate.net | Investigation of solvent effects and reaction conditions to promote catalyst-free pathways. |
| Multicomponent Reactions | Increased atom economy, reduced waste, operational simplicity. rsc.org | Design of novel MCRs for the direct synthesis of the target pyrazole scaffold. |
Exploration of Undiscovered Reactivity Patterns
While the derivatization of the related this compound-4-carbaldehyde has been a subject of study, the full reactive potential of the parent compound, this compound, remains largely unexplored. yu.edu.joresearchgate.net Future investigations could uncover novel reactivity patterns, leading to the synthesis of a wider array of functionalized pyrazole derivatives.
C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. Investigating the selective C-H activation of the pyrazole ring or the attached phenyl groups of this compound could open up new avenues for creating complex molecular architectures.
Cycloaddition Reactions: The pyrazole ring can participate in various cycloaddition reactions, acting as a diene or a dipolarophile. rsc.orgacs.org Exploring the [3+2] cycloaddition reactions of this compound with various dipolarophiles could lead to the formation of novel fused heterocyclic systems with potentially interesting biological activities.
Cross-Coupling Reactions: The chloro-substituent at the 5-position of the pyrazole ring provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. While some examples exist for other chloro-pyrazoles, a systematic study on this compound would significantly expand its synthetic utility, allowing for the introduction of a wide range of substituents at this position.
Advanced Computational Modeling for Property Prediction
Computational chemistry and machine learning are becoming increasingly indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov Such studies can help in understanding its reactivity patterns, predicting the outcomes of unknown reactions, and interpreting experimental data. For instance, DFT can be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.
Machine Learning for Property Prediction: The application of machine learning (ML) algorithms to predict the physicochemical and biological properties of molecules is a rapidly growing field. nih.govnih.govresearchgate.netyoutube.com By training ML models on existing data for pyrazole derivatives, it may be possible to predict various properties of this compound and its hypothetical derivatives. This predictive capability can accelerate the discovery of new molecules with desired characteristics, reducing the need for extensive experimental screening.
| Computational Approach | Application to this compound | Potential Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. nih.gov | Deeper understanding of reactivity, prediction of reaction outcomes. |
| Machine Learning (ML) | Prediction of physicochemical properties (solubility, logP) and biological activities. nih.govnih.gov | Accelerated discovery of new derivatives with desired properties. |
Potential for Integration into Hybrid Material Systems
The unique structural and electronic properties of the pyrazole scaffold make it an attractive building block for the construction of advanced functional materials.
Metal-Organic Frameworks (MOFs): Pyrazole-containing ligands have been successfully used to construct MOFs with interesting properties, such as gas storage and catalysis. rsc.orgacs.orgdigitellinc.comresearchgate.netresearchgate.net The synthesis of MOFs incorporating this compound as a ligand could lead to new materials with tailored porosity and functionality. The chloro-substituent could also serve as a site for post-synthetic modification of the MOF.
Functionalized Polymers: The incorporation of this compound into polymer chains could lead to the development of new materials with enhanced thermal stability, flame retardancy, or specific recognition capabilities. acs.org The pyrazole unit can be introduced either as a monomer or as a functional group appended to a polymer backbone.
Sustainable Chemistry Approaches in Pyrazole Synthesis
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact and promote sustainability. jetir.orgnih.govtandfonline.comresearchgate.net The synthesis of this compound can be made more environmentally benign through several approaches.
Biodegradable Catalysts: The use of biodegradable and renewable catalysts, such as meglumine (B1676163) or modified cyclodextrins, can significantly reduce the environmental footprint of the synthesis. nih.govnih.gov Research into identifying and optimizing such catalysts for the synthesis of this specific pyrazole is a key area of future work.
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a central tenet of green chemistry. acs.orgjetir.org Studies exploring the synthesis of this compound in these environmentally friendly media are crucial for developing more sustainable processes. Catalyst-free synthesis in biodegradable solvents like ethylene (B1197577) glycol has also been reported for related pyrazole scaffolds. researchgate.net
Solvent-Free Conditions: Whenever possible, conducting reactions under solvent-free conditions offers the most significant environmental benefit by eliminating solvent waste altogether. tandfonline.com Microwave-assisted solvent-free synthesis has shown promise for other pyrazole derivatives and could be a viable and highly efficient method for this compound. bohrium.com
| Green Chemistry Approach | Application in Pyrazole Synthesis | Examples of Sustainable Practices |
| Biodegradable Catalysts | Reducing reliance on heavy metal catalysts. rsc.orgnih.gov | Use of meglumine, cyclodextrins, or sodium gluconate. rsc.orgnih.govnih.gov |
| Green Solvents | Minimizing the use of volatile organic compounds. jetir.orgnih.gov | Reactions in water, ethanol, or ionic liquids. acs.orgjetir.org |
| Solvent-Free Conditions | Eliminating solvent waste and simplifying purification. tandfonline.com | Microwave-assisted or ball-milling synthesis without a solvent. bohrium.com |
Q & A
Q. Q: What are the standard synthetic routes for preparing 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde?
A: The compound can be synthesized via multi-step protocols using pyrazole-4-carbaldehydes as precursors. A common approach involves:
Condensation reactions : Reacting this compound with aldehydes under reflux conditions (e.g., absolute ethanol with H₂SO₄ as a catalyst) to form ester intermediates .
Cyclization : Friedel-Crafts-type ring closure using Grignard reagents or acid catalysis to generate fused heterocycles (e.g., indenopyrazoles) .
Purification : Recrystallization or column chromatography to isolate the product. Key intermediates like ethyl-5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylate are critical for downstream functionalization .
Crystallography Basics
Q. Q: What crystallographic parameters are essential for characterizing this compound derivatives?
A: Key parameters include:
- Unit cell dimensions (e.g., monoclinic system with space group P2₁/c) and bond lengths (e.g., C–Cl = ~1.73 Å) .
- Hydrogen bonding : Amino-pyrazole N–H⋯N interactions (2.8–3.0 Å) and van der Waals packing .
- Dihedral angles : Between pyrazole and phenyl rings (e.g., ~45.65°), influencing molecular planarity and crystal packing .
- Refinement metrics : R factor (<0.05) and data-to-parameter ratio (>14:1) to ensure reliability .
Advanced Synthesis
Q. Q: How can cyclization reactions be optimized to synthesize pyrazole-fused heterocycles?
A: Advanced strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. hours) and improves yields (e.g., >80%) for formimidamide derivatives .
- Regioselective control : Use directing groups (e.g., trifluoromethyl) to steer Friedel-Crafts cyclization .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while acidic conditions (H₂SO₄) stabilize intermediates .
Data Contradiction Analysis
Q. Q: How to resolve discrepancies in crystallographic data for disordered pyrazole structures?
A: Methodological steps:
Refinement tools : Use SHELXL for disorder modeling (e.g., methyl group rotamers) with PART and EADP instructions .
Validation metrics : Check Rint (<0.05) and ADDSYM alerts to detect missed symmetry .
Hydrogen bonding analysis : Graph set notation (e.g., C(6) chains for N–H⋯N interactions) to validate packing motifs .
Comparative studies : Cross-reference with Cambridge Structural Database entries (e.g., CCDC codes) to identify outliers .
Computational Methods
Q. Q: What computational approaches predict intermolecular interactions in pyrazole crystals?
A: Advanced workflows include:
Hydrogen bond analysis : Graph set theory (Etter’s rules) to classify motifs (e.g., D, S descriptors) .
Molecular docking : Screen derivatives for bioactivity (e.g., immunosuppressive agents) using AutoDock or MOE .
DFT calculations : Optimize geometries (B3LYP/6-31G*) and calculate electrostatic potentials to map interaction sites .
Advanced Structural Analysis
Q. Q: How to interpret short Cl⋯N contacts (<3.1 Å) in pyrazole crystal structures?
A: These contacts may arise from:
- Electrostatic interactions : Partial charges on Cl (δ-) and pyrazole N (δ+) .
- Packing constraints : Mirror-plane symmetry forcing close proximity (e.g., 3.046 Å in 5-Chloro-1,3-dimethyl derivatives) .
- Validation : Check for π-stacking or halogen bonding using Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
